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Compound of Interest

Compound Name: 1-lodooctadecane

Cat. No.: B1330385

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectral data for 1-
lodooctadecane, a long-chain alkyl halide. The information presented herein is crucial for the
identification, characterization, and quality control of this compound in research and
development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these
analyses.

Core Spectral Data

The following tables summarize the essential quantitative spectral data for 1-lodooctadecane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 1-lodooctadecane, the *H and 13C NMR spectra provide characteristic signals
for the alkyl chain and the carbon bearing the iodine atom.

IH NMR (Proton NMR) Spectral Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~3.19 Triplet 2H -CHz-1
~1.82 Quintet 2H -CH2-CH2-I
~1.25 Broad Singlet 30H -(CH2)1s-
~0.88 Triplet 3H -CHs
13C NMR (Carbon-13) NMR Spectral Data
Chemical Shift (8) ppm Assighment
~33.5 -CH2-CHa-I
~30.7 -(CH2)n-
~29.7 -(CH2)n-
~29.6 -(CH2)n-
~29.5 -(CH2)n-
~29.4 -(CH2)n-
~29.2 -(CH2)n-
~28.7 -(CH2)n-
~22.7 -CH2-CHs
~14.1 -CHs
~9.9 -CH2-l

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies. The IR spectrum of 1-lodooctadecane is dominated by

absorptions corresponding to its long alkyl chain.
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Wavenumber (cm~?) Intensity Assignment

2924 Strong C-H Asymmetric Stretch
2853 Strong C-H Symmetric Stretch
1465 Medium C-H Scissoring

720 Medium C-H Rocking

~550 Weak-Medium C-| Stretch

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of 1-lodooctadecane results in the formation
of a molecular ion and characteristic fragment ions. The fragmentation pattern is indicative of
the long alkyl chain.[1][2]

Mass-to-Charge Ratio

(mi2) Proposed Fragment lon Relative Intensity
380 [C18H371]* (Molecular lon) Low

253 [CisH37]* Moderate

127 [+ Low

71 [CsH11]* High

57 [CaHo]* Base Peak

43 [CsH7]* High

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 1-lodooctadecane (typically 5-10 mg) is dissolved in
approximately 0.6-0.7 mL of a deuterated solvent, commonly deuterochloroform (CDCIs), in a
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5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal
standard (& 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data
acquisition.

'H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum.
Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient
number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon
spectrum. A longer relaxation delay and a larger number of scans are typically required due
to the lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are
referenced to the TMS signal.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

Sample Preparation: A small amount of solid 1-lodooctadecane is placed directly onto the
ATR crystal (e.g., diamond or zinc selenide).

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR
accessory is used.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is first recorded.
The sample is then brought into firm contact with the crystal using a pressure clamp. The
sample spectrum is then acquired. Typically, 16-32 scans are co-added at a resolution of 4
cm™i.

Data Processing: The instrument software automatically ratios the sample spectrum against
the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS) (Electron lonization)
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o Sample Introduction: A small amount of 1-lodooctadecane is introduced into the mass
spectrometer, typically via a direct insertion probe or after separation by gas chromatography
(GC-MS). The sample is volatilized by heating in the ion source.[3]

« lonization: The gaseous sample molecules are bombarded with a beam of high-energy
electrons (typically 70 eV). This causes the molecules to ionize and fragment.[3][4]

o Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer
(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-
charge (m/z) ratio.

o Detection: An electron multiplier or other detector records the abundance of ions at each m/z
value.

o Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance
versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound like 1-lodooctadecane.
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Spectroscopic Analysis Workflow for 1-lodooctadecane
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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